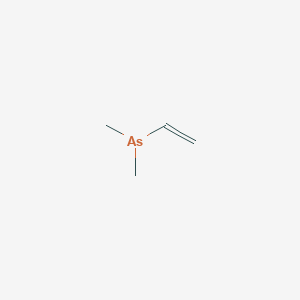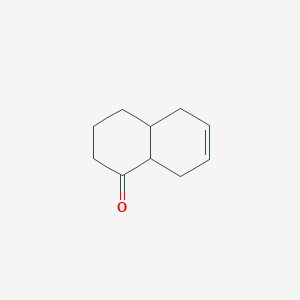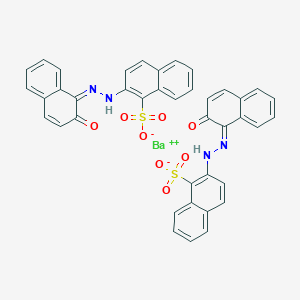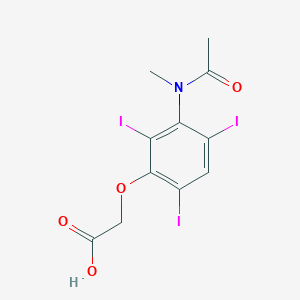
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-, commonly known as MAA, is a contrast agent used in medical imaging. It is a water-soluble, iodine-based compound that is used to enhance the contrast of organs and tissues during medical procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications.
Wirkmechanismus
MAA works by selectively accumulating in the target tissue or organ, thereby increasing its contrast with the surrounding tissue. It is taken up by the reticuloendothelial system (RES), a network of cells that play a vital role in the immune system. MAA is taken up by the RES cells in the liver, spleen, and bone marrow, which results in the enhancement of the contrast of these organs during medical imaging.
Biochemische Und Physiologische Effekte
MAA is a safe and effective contrast agent that has minimal side effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. MAA has been extensively researched, and its safety and efficacy have been established through numerous clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
MAA has several advantages for use in lab experiments. It is a highly effective contrast agent that can enhance the contrast of organs and tissues, making it easier to visualize and study them. MAA is also water-soluble and can be easily administered to animals for imaging studies.
However, MAA has some limitations for lab experiments. It is not suitable for use in cell culture experiments as it is a contrast agent and not a cell-permeable compound. MAA is also not suitable for use in studies that require long-term imaging as it is rapidly eliminated from the body.
Zukünftige Richtungen
There are several future directions for the use of MAA in medical imaging. One area of research is the development of new contrast agents that are more selective and have fewer side effects. Another area of research is the use of MAA in combination with other imaging modalities, such as MRI and PET, to improve the accuracy and sensitivity of medical imaging.
Conclusion:
MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications. It is a safe and effective compound that has minimal side effects. MAA has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of MAA in medical imaging, and ongoing research is focused on developing new contrast agents and improving the accuracy and sensitivity of medical imaging.
Synthesemethoden
MAA is synthesized by reacting 3-amino-N-methylacetanilide with 2,4,6-triiodophenol in the presence of a coupling agent. The reaction results in the formation of MAA, which is then purified through a series of filtration and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
MAA is widely used in medical imaging to enhance the contrast of organs and tissues. It is particularly useful in the diagnosis of liver diseases and in the evaluation of blood flow to the liver. MAA is also used in the diagnosis of pulmonary embolism, a condition in which a blood clot travels to the lungs and blocks the blood flow.
Eigenschaften
CAS-Nummer |
13080-24-5 |
|---|---|
Produktname |
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)- |
Molekularformel |
C11H10I3NO4 |
Molekulargewicht |
600.91 g/mol |
IUPAC-Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C11H10I3NO4/c1-5(16)15(2)10-6(12)3-7(13)11(9(10)14)19-4-8(17)18/h3H,4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NJFAOLRJDWASHP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Kanonische SMILES |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Andere CAS-Nummern |
13080-24-5 |
Synonyme |
[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]acetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



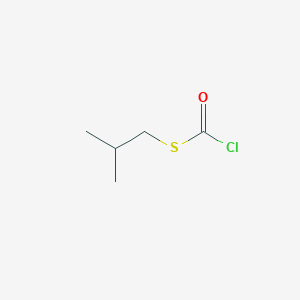
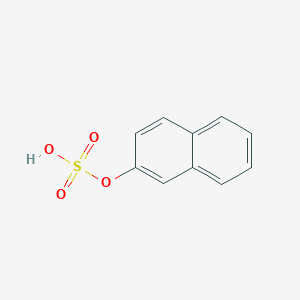
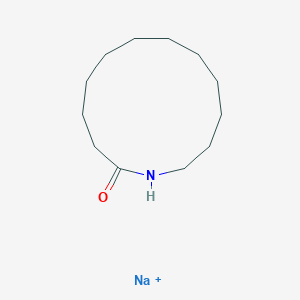
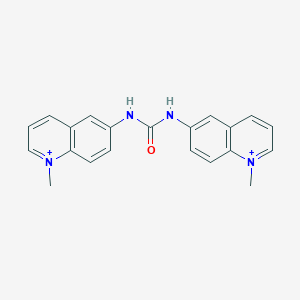

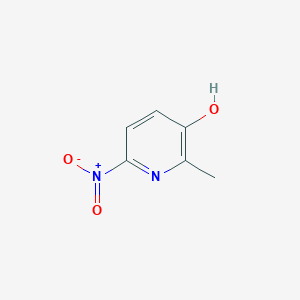
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
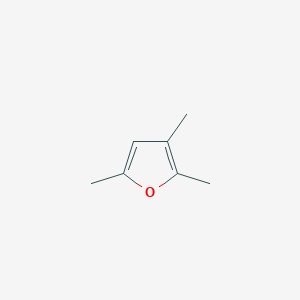
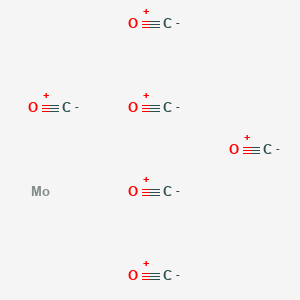
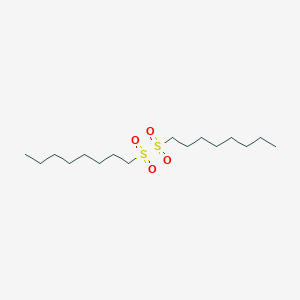
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
